3,5-Di-O-p-chlorobenzoyl |A-Floxuridine
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Overview
Description
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is particularly noted for its role in the synthesis of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine typically involves the condensation of 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves several steps:
- Dissolving 2’-deoxy-D-ribose in dry methanol.
- Adding hydrochloric acid to the solution and stirring at room temperature.
- Neutralizing the solution with pyridine.
- Treating the solution with p-chlorobenzoyl chloride and stirring at room temperature.
- Isolating the product by filtration and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is a key component in the development of antiviral and anticancer drugs. Its derivatives are used in chemotherapy to inhibit the growth of cancer cells.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine involves its incorporation into DNA or RNA, where it interferes with the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal cellular functions .
Comparison with Similar Compounds
- 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- 2-Deoxy-3,5-bis-O-(4-chlorobenzoyl)-D-erythro-pent
Comparison: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is unique due to its specific structure, which allows it to be incorporated into nucleic acids more efficiently than similar compounds. This enhances its effectiveness as an antiviral and anticancer agent. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-QRVBRYPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747603 |
Source
|
Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110558-30-0 |
Source
|
Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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